2-(Carboxymethyl)-4,5-dimethoxybenzoic acid
Overview
Description
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is an organic compound with a carboxymethyl group attached to a benzoic acid core, which is further substituted with two methoxy groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid typically involves the carboxylation of 4,5-dimethoxybenzyl chloride. This can be achieved through a series of steps:
Starting Material: 4,5-dimethoxybenzyl chloride.
Carboxylation: The benzyl chloride is reacted with carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxyl group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale carboxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4,5-Dimethoxybenzoic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
2-(Carboxymethyl)benzoic acid: Lacks the methoxy groups, affecting its chemical properties and interactions.
4-Methoxybenzoic acid: Contains only one methoxy group, leading to different substitution patterns and reactivity.
Uniqueness: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is unique due to the presence of both carboxymethyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUHGZLGUYQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391294 | |
Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3809-00-5 | |
Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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